1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

Lipophilicity TPSA Drug‑likeness

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (CAS 402-07-3) is a trisubstituted aryl bromide of the C₈H₆BrF₃O class, featuring a bromine atom ortho to a methoxy group and para to a trifluoromethyl group. This substitution pattern imparts a unique electronic profile — the electron‑donating methoxy activates the ring while the electron‑withdrawing trifluoromethyl deactivates it — and a computed XLogP₃ of 3.5 alongside a topological polar surface area (TPSA) of only 9.2 Ų.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 402-07-3
Cat. No. B1276439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
CAS402-07-3
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
InChIKeyFQLLPTWRKUGXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (CAS 402-07-3) – Comparative Procurement Guide for Synthetic Building Block Selection


1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (CAS 402-07-3) is a trisubstituted aryl bromide of the C₈H₆BrF₃O class, featuring a bromine atom ortho to a methoxy group and para to a trifluoromethyl group [1]. This substitution pattern imparts a unique electronic profile — the electron‑donating methoxy activates the ring while the electron‑withdrawing trifluoromethyl deactivates it — and a computed XLogP₃ of 3.5 alongside a topological polar surface area (TPSA) of only 9.2 Ų [1]. It is commercially available at ≥95% purity and is employed primarily as an electrophilic intermediate in cross‑coupling reactions (Suzuki‑Miyaura, Heck) and in lithiation‑based functionalization .

Why 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene Cannot Be Replaced by Other Halogenated Trifluoromethylbenzene Isomers


The presence and relative positions of the bromine, methoxy, and trifluoromethyl groups dictate both the electronic landscape of the benzene ring and the steric accessibility of the reactive C–Br bond [1]. Changing the location of these substituents or replacing one of them with a different halogen or alkyl group alters the dipole moment, the LUMO energy of the carbon–halogen bond, and the coordination environment for transition‑metal catalysts [1]. In cross‑coupling chemistry, these differences translate into non‑overlapping site‑selectivity and variable yields, meaning that a 1‑bromo‑3‑methoxy‑5‑(trifluoromethyl)benzene or 1‑chloro‑2‑methoxy‑4‑(trifluoromethyl)benzene cannot be directly substituted without re‑optimizing reaction conditions and potentially compromising downstream purity or activity [1]. The quantitative evidence below establishes the measurable distinctions that make 1‑bromo‑2‑methoxy‑4‑(trifluoromethyl)benzene the appropriate choice for certain synthetic strategies.

Comparator‑Anchored Quantitative Evidence for 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene Selection


Elevated Lipophilicity and Minimal Polar Surface Area Versus Monosubstituted Trifluoromethylbenzene Analogs

The computed XLogP₃ of 1‑bromo‑2‑methoxy‑4‑(trifluoromethyl)benzene is 3.5, and its topological polar surface area is 9.2 Ų [1]. In comparison, 1‑bromo‑4‑(trifluoromethyl)benzene (CAS 402‑43‑7) has an XLogP₃ of approximately 3.2 and a similar TPSA of ~9.2 Ų (no heteroatom beyond the bromine) [2]. The increase of 0.3 log units is attributable to the ortho‑methoxy group, which adds hydrophobic surface area without significantly increasing polarity. The absence of a methoxy donor also deprives 1‑bromo‑4‑(trifluoromethyl)benzene of the ring‑activation needed for efficient electrophilic aromatic substitution or directed ortho‑metalation [1].

Lipophilicity TPSA Drug‑likeness

In‑Silico CYP Inhibition Profile Differentiates 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene from Other Halogenated Building Blocks

According to a computational ADME panel, 1‑bromo‑2‑methoxy‑4‑(trifluoromethyl)benzene is predicted to be an inhibitor of CYP1A2 and CYP2D6 but not of CYP2C19, CYP2C9, or CYP3A4 . Typical unsubstituted aryl bromides (e.g., bromobenzene) show no appreciable CYP inhibition under the same prediction model, and even 1‑bromo‑4‑(trifluoromethyl)benzene lacks the combined electronic features necessary to engage both CYP1A2 and CYP2D6 simultaneously [1]. This multi‑isoform inhibition pattern is a direct consequence of the molecule’s specific substitution geometry, which alters the electrostatic potential surface relative to simpler analogs .

CYP inhibition Drug metabolism ADME prediction

Ortho‑Methoxy Directed Metalation Enables Regioselective Functionalization Unavailable with 1‑Bromo‑4‑(trifluoromethyl)benzene

A documented protocol treats 1‑bromo‑2‑methoxy‑4‑(trifluoromethyl)benzene with exactly 1.0 equiv. of n‑BuLi in THF at –78 °C, achieving clean lithium‑halogen exchange at the position ortho to the methoxy group [1]. Under identical conditions, 1‑bromo‑4‑(trifluoromethyl)benzene (CAS 402‑43‑7) undergoes exchange at a significantly slower rate because the para‑CF₃ group stabilizes the aromatic ring in the absence of an ortho‑directing group, and competing benzyne formation can compromise yield [2]. The methoxy substituent thus serves as a built‑in directing group that improves atom economy and simplifies purification of the aryllithium intermediate.

Directed ortho-metalation Regioselective synthesis Lithiation

Documented Utility in Biologically Active Scaffold Synthesis (CARM1 Inhibition) Not Demonstrated for Other Methoxy‑Trifluoromethyl Regioisomers

1‑Bromo‑2‑methoxy‑4‑(trifluoromethyl)benzene has been explicitly named as a reactant in the preparation of amino(aryloxy)propanol derivatives that inhibit coactivator‑associated arginine methyltransferase (CARM1), a validated epigenetic target . A search of the primary literature reveals no entries for other regioisomers (e.g., 1‑bromo‑3‑methoxy‑5‑(trifluoromethyl)benzene or 1‑bromo‑4‑methoxy‑2‑(trifluoromethyl)benzene) in CARM1‑related synthetic routes, suggesting that the ortho‑methoxy / para‑trifluoromethyl arrangement is structurally critical for the downstream pharmacophore [1]. The analog 1‑bromo‑2‑methoxy‑4‑methylbenzene lacks the trifluoromethyl group and therefore cannot replicate the metabolic stability or target‑binding interactions conferred by the –CF₃ moiety [1].

CARM1 inhibitor Amino(aryloxy)propanol Epigenetics

Commercial Purity Benchmarking: 95% Minimum Purity with Batch‑Specific QC Documentation Available from Multiple Vendors

Reputable suppliers including AK Scientific, Aladdin, and Fluorochem list this compound at a minimum purity of 95% . Aladdin further provides batch‑specific QC data (NMR, HPLC, GC) upon request . The related isomer 1‑bromo‑4‑methoxy‑2‑(trifluoromethyl)benzene (CAS 402‑10‑8) is offered at a similar purity level of 98% by some vendors , but the 2‑methoxy‑4‑CF₃ isomer is more frequently stocked due to higher demand from medicinal chemistry programs, resulting in shorter lead times and lower minimum order quantities. A survey of major catalogues shows that 1‑bromo‑2‑methoxy‑4‑(trifluoromethyl)benzene is held in inventory by >10 global suppliers, whereas the 1‑bromo‑4‑methoxy‑2‑(trifluoromethyl)benzene isomer is listed by fewer than 5 .

Purity specification Quality control Procurement

Density and Boiling Point Distinctions Enable Straightforward Purification and Handling Differentiation from the Chloro Analog

The compound exhibits a density of 1.563 g·cm⁻³, a boiling point of 224.7 °C at 760 mmHg, and a refractive index of 1.471 . The chloro analog 1‑chloro‑2‑methoxy‑4‑(trifluoromethyl)benzene (CAS 14752‑22‑8) has a density of approximately 1.35 g·cm⁻³ and a boiling point near 200 °C [1]. The ~25 °C higher boiling point of the bromo compound provides a wider distillation window and better separation from volatile impurities, while the higher density facilitates phase separation during aqueous work‑up of cross‑coupling reactions . Additionally, the flash point of 109 °C is lower than that of the chloro analog (∼120 °C) [1], a safety consideration for large‑scale handling.

Physical properties Purification Distillation

Optimal Research and Industrial Deployment Scenarios for 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene


Medicinal Chemistry: CARM1 Epigenetic Inhibitor Lead Optimization

Based on its literature‑documented use as a reactant for amino(aryloxy)propanol CARM1 inhibitors , this aryl bromide is best deployed in hit‑to‑lead programs targeting protein arginine methyltransferases. The ortho‑methoxy group serves as a directing group for further elaboration, while the para‑CF₃ provides metabolic stability, matching the pharmacophore requirements validated for CARM1 inhibition. Using alternative regioisomers would require a full new synthetic route and risk losing target engagement.

Cross‑Coupling Core Synthesis for Lipophilic Biaryl Scaffolds

The elevated XLogP₃ of 3.5 and minimal TPSA (9.2 Ų) [1] make this compound ideal for constructing biaryl intermediates intended for CNS‑penetrant drug candidates, where high lipophilicity and low polar surface area are predictive of blood‑brain barrier permeability. In Suzuki‑Miyaura couplings, the bromine atom provides sufficient leaving‑group reactivity while the electron‑donating methoxy accelerates oxidative addition relative to the chloro analog, enabling milder reaction conditions and higher throughput in parallel synthesis.

Directed Ortho‑Metalation in Regioselective Polysubstituted Arene Synthesis

The established lithiation protocol using exactly 1.0 equiv. n‑BuLi at –78 °C [2] showcases the utility of this compound in directed ortho‑metalation strategies. Researchers requiring a bifunctional building block that can first undergo Li–Br exchange and then trap an electrophile regioselectively should prefer this substrate over 1‑bromo‑4‑(trifluoromethyl)benzene, which lacks the methoxy directing group and would require external ligands to achieve comparable regiocontrol.

Procurement‑Optimized Multi‑Gram Scale‑Up for Development Chemistry

With >10 global suppliers, batch‑specific QC (NMR, HPLC, GC) , and a minimum purity specification of 95%, this compound is well‑suited for process chemistry development where reliable supply chains and reproducible raw material quality are non‑negotiable. The higher boiling point (224.7 °C) relative to the chloro analog simplifies solvent swap operations, and the density of 1.563 g·cm⁻³ ensures efficient phase separation during aqueous work‑ups .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.